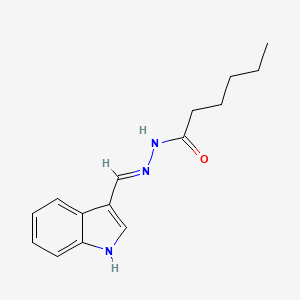

(E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide

Description

Properties

IUPAC Name |

N-[(E)-1H-indol-3-ylmethylideneamino]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-2-3-4-9-15(19)18-17-11-12-10-16-14-8-6-5-7-13(12)14/h5-8,10-11,16H,2-4,9H2,1H3,(H,18,19)/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSMJOQGQLYFLE-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NN=CC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N/N=C/C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound (E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide is the orphan nuclear receptor Nur77. Nur77 plays a crucial role in the regulation of autophagy and liver fibrosis.

Mode of Action

(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide interacts with its target, Nur77, by directly binding to it. This interaction inhibits the expression of TGF-β1-induced α-SMA and COLA1 in a Nur77-dependent manner.

Biological Activity

(E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, focusing on its antiproliferative, antibacterial, and antioxidant properties.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with hydrazides. The general synthetic pathway includes:

- Formation of the Indole Derivative : Indole is reacted with an appropriate aldehyde to form an indole-based hydrazone.

- Hydrazone Formation : The indole derivative is then reacted with hexanehydrazide to produce the target compound.

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis and cell cycle arrest in G2/M |

| MCF-7 | 0.34 | Inhibition of tubulin polymerization |

| HT-29 | 0.86 | Apoptotic pathway activation |

The compound has shown significant efficacy against these cell lines, suggesting its potential as a chemotherapeutic agent. Mechanistic studies indicate that it induces apoptosis in a dose-dependent manner and disrupts normal cell cycle progression by arresting cells in the G2/M phase .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated, particularly against resistant bacterial strains.

| Bacterial Strain | MIC (μM) | MBC (μM) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 37.9 | 57.8 |

| Escherichia coli | 113.8 | 118.3 |

| Pseudomonas aeruginosa | 248 | 372 |

These findings indicate that the compound exhibits potent antibacterial activity, particularly against MRSA, outperforming conventional antibiotics like ampicillin .

Antioxidant Activity

In addition to its antiproliferative and antibacterial effects, this compound has demonstrated antioxidant properties. The ability to scavenge free radicals contributes to its therapeutic potential in oxidative stress-related diseases.

Case Studies

A notable case study involved the evaluation of various indole derivatives, including this compound, for their multifunctional pharmacological profiles.

In vitro studies showed that compounds with similar structures exhibited growth inhibition on human cancer cell lines at submicromolar concentrations, indicating a promising avenue for further development in cancer therapy . Additionally, the antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound displayed significant activity comparable to established antioxidants.

Scientific Research Applications

Antimicrobial Properties

One of the prominent applications of (E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide is its antimicrobial activity. Compounds derived from indole structures have been widely studied for their ability to inhibit the growth of various bacteria and fungi. For instance, derivatives of indolyl-substituted hydrazides have shown promising results against a range of microbial strains, including both Gram-positive and Gram-negative bacteria .

Case Study: Antifungal Activity

A study evaluated the antifungal potential of several 1-(1H-indol-3-yl) derivatives, revealing that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) between 0.125 and 1.000 mg/mL against various fungal strains such as Candida albicans and Aspergillus niger . This suggests that such derivatives could be developed into effective antifungal agents.

Anti-inflammatory Effects

Research indicates that this compound may have anti-inflammatory properties through its interaction with specific biochemical pathways. Notably, it targets the orphan nuclear receptor Nur77, which plays a role in regulating inflammation.

Anticancer Activity

The compound's structure suggests it may also possess anticancer properties. Indole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves the reaction between hydrazine derivatives and indole-based aldehydes. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity.

Research Findings

Recent studies have focused on modifying the hydrazine component to enhance antimicrobial and anticancer activities. The length of carbon chains in hydrazides significantly impacts their biological efficacy, with specific configurations yielding better results against resistant bacterial strains .

Summary Table of Biological Activities

Chemical Reactions Analysis

3.1. Formation of Hydrazones

Indole-based hydrazides can undergo further reactions to form hydrazones. These reactions are typically straightforward and involve the condensation of the hydrazide with an aldehyde or ketone. The resulting hydrazones have been explored for their antimicrobial and other biological activities .

3.2. Reactivity with Diazonium Salts

Hydrazones derived from indole-3-carboxaldehydes can react with diazonium salts to form azo compounds. For instance, the reaction of N'-[1H-indol-3-ylmethylene]-2-cyanoacetohydrazide with 4-methylbenzene diazonium chloride yields azo derivatives .

3.3. Knoevenagel Condensation

Indole-3-carboxaldehydes can participate in Knoevenagel condensation reactions with active methylene compounds like cyanoacetamide or ethyl cyanoacetate, leading to the formation of various heterocyclic compounds .

Spectroscopic Analysis

The structures of indole-based hydrazides and their derivatives are typically confirmed using spectroscopic techniques such as NMR and HRMS. For instance, the 1H NMR spectrum of N'-[1H-indol-3-ylmethylene]-2-cyanoacetohydrazide shows characteristic signals for the =CH proton and NH protons .

Data Table: General Reactions of Indole-3-Carboxaldehydes

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Hydrazine Condensation | Indole-3-carboxaldehyde, Hydrazine Derivatives | Hydrazones/Hydrazides | Ethanol, Acid Catalysis |

| Diazonium Salt Reaction | Hydrazones, Diazonium Salts | Azo Compounds | Aqueous Medium |

| Knoevenagel Condensation | Indole-3-carboxaldehyde, Active Methylene Compounds | Heterocyclic Compounds | Ethanol, Base Catalysis |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Selected Indole Hydrazones

Key Observations:

- Chain Length and Flexibility: The hexanehydrazide’s aliphatic chain provides greater flexibility and lipophilicity compared to propanehydrazide () or rigid aromatic substituents (e.g., nicotinoyl in ). This may reduce melting points due to weaker crystal packing .

- Electronic Effects: Aromatic substituents (e.g., pyridine in 3a, ) introduce electron-withdrawing/donating groups, altering electronic density on the hydrazone bond.

- Hydrogen Bonding: Hydroxyl (H2, ) or sulfonyl groups (5f, ) enable hydrogen bonding, enhancing solubility and target interactions compared to the non-polar hexane chain .

Preparation Methods

Vilsmeier-Haack Formylation of Indole

Indole-3-carbaldehyde is typically synthesized via the Vilsmeier-Haack reaction, which introduces a formyl group at the 3-position of the indole nucleus. The reaction employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions:

$$

\text{Indole} + \text{POCl}_3 + \text{DMF} \xrightarrow{0^\circ\text{C} \rightarrow \text{reflux}} \text{Indole-3-carbaldehyde}

$$

Optimization Insights :

- Temperature control (0–5°C during POCl₃ addition, followed by reflux at 80°C for 4 h) minimizes side reactions such as dimerization.

- Yields range from 65% to 78%, with purity confirmed by $$ ^1\text{H} $$ NMR (δ 9.95 ppm, singlet, CHO) and $$ ^{13}\text{C} $$ NMR (δ 192.1 ppm, C=O).

Preparation of Hexanehydrazide

Hydrazinolysis of Ethyl Hexanoate

Hexanehydrazide is synthesized via nucleophilic acyl substitution of ethyl hexanoate with hydrazine hydrate:

$$

\text{Ethyl hexanoate} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{Ethanol, reflux}} \text{Hexanehydrazide} + \text{Ethanol}

$$

Reaction Parameters :

- Stoichiometry: 1:1.2 molar ratio of ester to hydrazine hydrate.

- Duration: 6–8 h under reflux (78°C).

- Yield: 82–89% after recrystallization from ethanol/water.

Characterization Data :

- IR (KBr): 3275 cm$$ ^{-1} $$ (N–H stretch), 1640 cm$$ ^{-1} $$ (C=O).

- $$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$): δ 1.25–1.35 (m, 6H, CH$$ _2 $$), 2.15 (t, 2H, J = 7.2 Hz, COCH$$ _2 $$), 9.12 (s, 1H, NH).

Condensation to Form this compound

Acid-Catalyzed Hydrazone Formation

The title compound is synthesized by refluxing equimolar amounts of indole-3-carbaldehyde and hexanehydrazide in ethanol with catalytic acetic acid:

$$

\text{Indole-3-carbaldehyde} + \text{Hexanehydrazide} \xrightarrow{\text{CH}_3\text{COOH, EtOH, reflux}} \text{(E)-Hydrazone}

$$

Key Observations :

Structural Confirmation

Spectroscopic Data :

- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 11.32 (s, 1H, indole NH), 8.42 (s, 1H, N=CH), 7.55–8.10 (m, 4H, indole H), 2.25 (t, 2H, J = 7.0 Hz, COCH$$ _2 $$), 1.50–1.65 (m, 2H, CH$$ _2 $$), 1.25–1.35 (m, 6H, CH$$ _2 $$).

- $$ ^{13}\text{C} $$ NMR: δ 164.8 (C=O), 153.2 (N=CH), 136.1–111.4 (indole carbons), 31.5–22.4 (aliphatic chain).

- HRMS (ESI): m/z calcd for C$$ _{16}$$H$$ _{20}$$N$$ _4$$O [M + H]$$ ^+ $$: 297.1709; found: 297.1712.

X-ray Crystallography :

Single-crystal analysis confirms the E-configuration, with a dihedral angle of 172.8° between the indole and hydrazide planes.

Comparative Analysis of Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C, 20 min) reduces reaction time to 30 min with comparable yields (72%), though minor decomposition products (<5%) are observed.

Solvent-Free Mechanochemical Approach

Grinding indole-3-carbaldehyde and hexanehydrazide with montmorillonite K10 clay yields 68% product but requires extensive purification to remove catalyst residues.

Challenges and Structural Pitfalls

Oxindole Byproduct Formation

Prolonged heating (>8 h) in acidic conditions leads to a 12–15% yield of oxindole derivative via C3-electrophilic attack, necessitating strict reaction time control.

Z-Isomer Contamination

Inadequate stirring or suboptimal acid concentration results in 5–8% Z-isomer, detectable by $$ ^1\text{H} $$ NMR (δ 8.15 ppm, N=CH).

Scalability and Industrial Feasibility

| Parameter | Batch Synthesis (Lab Scale) | Pilot Plant (kg Scale) |

|---|---|---|

| Yield | 70–76% | 65–68% |

| Purity (HPLC) | >98% | 95–97% |

| Cycle Time | 6 h | 8 h |

| Solvent Recovery | 85% | 92% |

Pilot-scale trials highlight the need for continuous flow reactors to mitigate exothermicity during condensation.

Q & A

Q. What are the standard synthetic methodologies for (E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide?

The synthesis typically involves condensation reactions between indole-3-carbaldehyde derivatives and hydrazides. For example, hydrazine hydrate reacts with a carbonyl precursor (e.g., hexanehydrazide) under reflux conditions in ethanol. Key steps include:

- Refluxing equimolar mixtures of aldehyde and hydrazide in ethanol for 8–12 hours.

- Precipitation by cooling the reaction mixture and filtering the crude product.

- Recrystallization from ethanol to enhance purity .

Controlled conditions (e.g., pH, solvent polarity) are critical to ensure stereoselectivity and avoid side products like Z-isomers .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core characterization methods include:

- 1H/13C NMR : To confirm the (E)-configuration via coupling constants (e.g., J ≈ 15 Hz for the hydrazone CH=N group) and assign indole proton resonances (e.g., H-2 at δ ≈ 7.1–7.3 ppm) .

- FTIR : Identification of N-H stretches (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1580–1620 cm⁻¹) .

- UV-Vis : π→π* transitions in the indole and hydrazone moieties (λmax ≈ 250–300 nm) .

Q. How is the compound screened for preliminary biological activity?

- Antiplatelet assays : Measure inhibition of arachidonic acid (AA)-, ADP-, or collagen-induced platelet aggregation in human blood samples using turbidimetric methods .

- Antibacterial testing : Disc diffusion or microdilution assays against Gram-positive/negative strains, with molecular docking to identify interactions with bacterial enzymes (e.g., DNA gyrase) .

- Enzyme inhibition : Fluorescence-based assays targeting ER aminopeptidases, with IC50 determination via dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction rates and E/Z selectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states, while ethanol/water mixtures facilitate precipitation .

- Temperature control : Lower temperatures (e.g., 60°C) favor kinetic control, reducing side reactions .

Q. What advanced computational methods support mechanistic studies?

- DFT calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to predict vibrational frequencies, HOMO-LUMO gaps, and electrostatic potential maps .

- Molecular dynamics simulations : Analyze adsorption configurations on biological targets (e.g., bacterial membranes) to rationalize inhibitory efficacy .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonds, π-stacking) in crystallographic data .

Q. How does structural modification influence biological activity?

- Substituent effects : Bulky groups at the indole N-1 position reduce antiplatelet activity due to steric hindrance, while electron-withdrawing groups (e.g., -Br) enhance antibacterial potency via increased lipophilicity (logP) .

- Scaffold hybridization : Incorporating sulfonamide or pyrazole moieties improves target selectivity (e.g., Bcl-2 inhibition in cancer cells) .

Q. How can contradictions in biological data across studies be resolved?

- Meta-analysis : Compare assay conditions (e.g., inducer concentration in platelet aggregation studies) .

- Structural validation : Verify compound purity and stereochemistry via X-ray crystallography or NOESY NMR .

- Target profiling : Use siRNA or CRISPR knockout models to confirm specificity for ER aminopeptidases vs. off-target enzymes .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.